5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole
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Overview
Description
Compounds like “5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole” belong to a class of organic compounds known as oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through a series of reactions including acetylation, bromination, and deacetylation . The synthesis of these compounds often involves the use of catalysts and specific reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a five-membered oxadiazole ring with a bromomethyl group attached at the 5-position and an ethyl group at the 3-position . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on its specific structure and the conditions under which it is reacted. Bromomethyl groups are often reactive towards nucleophiles, and the oxadiazole ring can participate in various reactions depending on its substitution pattern .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties such as solubility, melting point, and reactivity .Mechanism of Action
Safety and Hazards
The safety and hazards associated with “5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole” would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .
Future Directions
The future directions for research on “5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole” would depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole involves the reaction of ethyl hydrazinecarboxylate with bromoacetaldehyde followed by cyclization with acetic anhydride.", "Starting Materials": [ "Ethyl hydrazinecarboxylate", "Bromoacetaldehyde", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Ethyl hydrazinecarboxylate is reacted with bromoacetaldehyde in the presence of sodium acetate and hydrochloric acid to form 5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole intermediate.", "Step 2: The intermediate is then cyclized with acetic anhydride in the presence of sodium acetate and sodium hydroxide to form the final product, 5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole.", "Step 3: The product is then purified by recrystallization from water." ] } | |
CAS No. |
1500866-81-8 |
Molecular Formula |
C5H7BrN2O |
Molecular Weight |
191 |
Purity |
95 |
Origin of Product |
United States |
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